molecular formula C8H11N3O B11916155 2-(Propylamino)pyrimidine-4-carbaldehyde CAS No. 1260815-50-6

2-(Propylamino)pyrimidine-4-carbaldehyde

Cat. No.: B11916155
CAS No.: 1260815-50-6
M. Wt: 165.19 g/mol
InChI Key: HAKPCEGJRRGWHU-UHFFFAOYSA-N
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Description

2-(Propylamino)pyrimidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H11N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)pyrimidine-4-carbaldehyde typically involves the reaction of 2-chloropyrimidine-4-carbaldehyde with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Propylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-(Propylamino)pyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Propylamino)pyrimidine-4-carbaldehyde is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes or receptors involved in nucleic acid metabolism. The aldehyde group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

  • 2-(Methylamino)pyrimidine-4-carbaldehyde
  • 2-(Ethylamino)pyrimidine-4-carbaldehyde
  • 2-(Butylamino)pyrimidine-4-carbaldehyde

Comparison: 2-(Propylamino)pyrimidine-4-carbaldehyde is unique due to its specific propylamino substitution, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and biological activity .

Properties

CAS No.

1260815-50-6

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(propylamino)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-2-4-9-8-10-5-3-7(6-12)11-8/h3,5-6H,2,4H2,1H3,(H,9,10,11)

InChI Key

HAKPCEGJRRGWHU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=CC(=N1)C=O

Origin of Product

United States

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